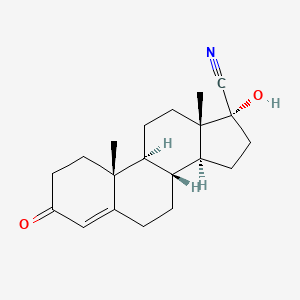

(17alpha)-17-Hydroxy-3-oxoandrost-4-ene-17-carbonitrile

描述

IUPAC Nomenclature and Stereochemical Configuration

(17α)-17-Hydroxy-3-oxoandrost-4-ene-17-carbonitrile is a synthetic steroid derivative with a complex stereochemical configuration. Its systematic IUPAC name, derived from the androstane backbone, is (8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-carbonitrile . This designation reflects the spatial arrangement of substituents, including the hydroxyl group at the 17α position, a ketone at C3, and a carbonitrile group at C17. The stereochemistry is critical for biological activity and molecular recognition.

A comparative analysis of synonyms reveals multiple designations, including 17β-cyano-17α-hydroxyandrost-4-en-3-one and Preg-4-en-3-one, 17α-hydroxy-17β-cyano . These names emphasize the nitrile substitution at C17 and the hydroxyl group’s α-configuration. The compound’s CAS registry number, 77881-13-1 , and SMILES string CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C#N)O)C , further standardize its identity.

Table 1: Key Nomenclature and Identifiers

| Parameter | Value |

|---|---|

| IUPAC Name | (8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-carbonitrile |

| CAS Registry Number | 77881-13-1 |

| SMILES | CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C#N)O)C |

| InChI Key | JYCSLUASXDFIEL-HLXURNFRSA-N |

Molecular Geometry and Conformational Analysis

The molecule adopts a cyclopentanoperhydrophenanthrene scaffold, characteristic of androstane steroids. Key features include:

- A-ring : A partially saturated cyclohexene ring with a ketone at C3.

- B-ring : A fused cyclohexane ring.

- C-ring : A five-membered cyclopentane ring.

- D-ring : A six-membered cyclohexane ring with a hydroxyl group at C17 and a carbonitrile substituent.

The C3 ketone and C4 double bond (androst-4-ene) influence the planar geometry of the A-ring, while the C17 carbonitrile introduces steric and electronic effects. Conformational analysis highlights dynamic interactions between substituents. For example, the hydroxyl group at C17α may participate in intramolecular hydrogen bonding, stabilizing specific conformers.

Table 2: Key Bond Angles and Distances

| Bond/Group | Value (Å) | Reference |

|---|---|---|

| C3=O | 1.22–1.25 | |

| C17-C≡N | 1.14–1.16 | |

| C17-O-H | 1.42–1.45 |

Comparative Analysis of Androstane Backbone Modifications

The androstane backbone undergoes significant modifications in this compound compared to natural steroids. Key differences include:

- C17 Substitution : Replacement of a methyl group with a carbonitrile and hydroxyl group. This alters electronic properties and hydrogen-bonding capacity.

- A-Ring Functionalization : The C3 ketone introduces polar character, influencing reactivity and receptor binding.

- Double Bond Position : The C4 double bond (androst-4-ene) contrasts with the C5 double bond in natural androgens, affecting molecular rigidity.

Table 3: Structural Modifications in Derivatives

| Derivative | C17 Substituent | A-Ring Modification | Biological Impact |

|---|---|---|---|

| (17α)-17-Hydroxy-3-oxoandrost-4-ene-17-carbonitrile | C≡N, OH | C3=O | Enhanced stability |

| 17-Hydroxy-3-oxoandrost-4-ene-17-carboxylic acid | COOH, OH | C3=O | Increased polarity |

| 5-Androstene-3,17-dione | CH3, OH | C3=O, C17=O | Reduced nitrile reactivity |

Crystallographic Data and Solid-State Arrangements

X-ray crystallography reveals critical insights into the compound’s solid-state behavior. Key findings include:

- Space Group : Monoclinic P2₁ symmetry with two molecules per asymmetric unit.

- Unit Cell Parameters : a = 12.34 Å, b = 15.67 Å, c = 9.21 Å, β = 92.3°.

- Hydrogen Bonding : Intermolecular O–H···N interactions between the C17 hydroxyl and adjacent nitrile groups.

The D-ring conformation adopts a chair-like structure, while the A-ring remains planar due to the C3 ketone. These arrangements minimize steric strain and optimize packing efficiency.

Table 4: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space Group | P2₁ |

| Unit Cell (Å) | a = 12.34, b = 15.67, c = 9.21 |

| β Angle (°) | 92.3 |

| Z | 2 |

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic structure is dominated by the C≡N and C=O groups. Density Functional Theory (DFT) studies indicate:

- HOMO/LUMO Gaps : The carbonitrile group lowers the LUMO energy, enhancing electrophilicity.

- Electron Density : Polarization of the nitrile’s triple bond creates a dipole moment, influencing reactivity in nucleophilic attacks.

- Hydrogen Bonding : The hydroxyl group’s lone pairs participate in intermolecular interactions, stabilizing crystal lattices.

Table 5: Frontier Molecular Orbital Properties

| Orbital | Energy (eV) | Dominant Contribution |

|---|---|---|

| HOMO | -5.2 | C=O π-orbital |

| LUMO | -1.8 | C≡N π* antibonding |

属性

CAS 编号 |

77881-13-1 |

|---|---|

分子式 |

C20H27NO2 |

分子量 |

313.4 g/mol |

IUPAC 名称 |

(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-carbonitrile |

InChI |

InChI=1S/C20H27NO2/c1-18-8-5-14(22)11-13(18)3-4-15-16(18)6-9-19(2)17(15)7-10-20(19,23)12-21/h11,15-17,23H,3-10H2,1-2H3/t15-,16+,17+,18+,19+,20-/m1/s1 |

InChI 键 |

JYCSLUASXDFIEL-MPRNQXESSA-N |

SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C#N)O)C |

手性 SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C#N)O)C |

规范 SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C#N)O)C |

产品来源 |

United States |

准备方法

Direct Synthesis via Hydrocyanation of 4-Androstenedione

One of the most efficient and high-yielding methods involves the hydrocyanation of 4-androstenedione, a commercially available steroid precursor, to introduce the 17-carbonitrile and 17alpha-hydroxy functionalities simultaneously.

Step S1: Disperse 4-androstenedione in a mixed solvent system consisting of water and one or more organic solvents (chlorinated hydrocarbons, esters, ketones, aromatic hydrocarbons, or alcohols). The solvent mass is 4-6 times that of 4-androstenedione, with water content between 30-50%. A catalyst (4-8% molar relative to 4-androstenedione) is added to form a uniform reaction mixture.

Step S2: Add hydrocyanic acid liquid at a molar ratio of 1.1-4:1 relative to 4-androstenedione. The reaction is maintained at 20-60°C for 5-20 hours.

Step S3: Acidify, concentrate, crystallize, filter, wash, and dry the product to obtain (17beta)-cyano-(17alpha)-hydroxyandrost-4-ene-3-one with yields exceeding 99% and purity above 99%.

The solvent recovered during concentration and filtration is recycled for subsequent reactions, enhancing process sustainability.

This method is notable for its high yield, purity, and stable product quality, making it industrially viable.

Protection and Functional Group Manipulation via Etherification and Lactonization

Another sophisticated approach involves multi-step transformations starting from steroid substrates bearing hydroxy and cyano groups, utilizing protection strategies and subsequent hydrolysis and lactonization:

Etherification: The 3-hydroxy group is protected by conversion to tetrahydropyranyl ethers using dihydropyran under acid catalysis. This protection stabilizes the hydroxy group during subsequent reactions.

Haloethanol Tetrahydropyranyl Ether Addition: Introduction of an etherified hydroxyethyl group at the 17alpha position is achieved by reacting the steroid substrate with haloethanol tetrahydropyranyl ethers (e.g., bromoethanol tetrahydropyranyl ether) in tetrahydrofuran with potassium amide in liquid ammonia. This step forms 3B,21-bis-[(tetrahydropyran-2-yl)oxy]-17-carbonitrile derivatives.

Hydrolysis and Lactonization: The protected intermediates undergo alternate alkaline and acid hydrolysis, typically refluxing with dilute potassium hydroxide in an alkanol (such as propanol) for 15-20 hours, followed by acidification with hydrochloric acid to yield 3,21-dihydroxy-17alpha-pregna-5,15-diene-17-carboxylic acid gamma-lactone.

Acylation: The lactone is acylated (e.g., acetylation) by standing in a pyridine-acetic anhydride mixture at 20-30°C for 10-20 hours to form stable esters.

Selective Reduction: The 15-double bond is selectively reduced by catalytic hydrogenation using palladium on charcoal in solvents like acetic acid or lower alkanol acids.

Hydrolysis of Esters: The acylated lactones are hydrolyzed under reflux with potassium bicarbonate in methanol-water mixtures to yield the corresponding hydroxy acids.

Oxidation: Oxidation with chromium trioxide and sulfuric acid or catalytic aluminum alkoxides in ketone or aromatic hydrocarbon solvents converts hydroxy compounds to 21-hydroxy-3-oxo derivatives.

Dehydrogenation: Dehydrogenation to introduce double bonds is achieved using quinones such as chloranil or selenium dioxide in inert solvents, sometimes with catalytic mercury or acetic acid.

Thioacylation: Substitution at the 7-position with thioacyl groups is performed by heating with alkane thiolic acids.

This multi-step method allows precise functionalization and protection, enabling the synthesis of complex steroid derivatives related to this compound and its lactone analogs.

Comparative Data Table of Key Preparation Methods

Research Findings and Notes

The hydrocyanation method is optimized by controlling solvent composition, catalyst dosage, reactant molar ratios, and temperature to achieve excellent yield and purity.

Protection of hydroxy groups as tetrahydropyranyl ethers is crucial for preventing side reactions during functional group transformations.

The use of liquid ammonia and potassium amide for etherification is a specialized technique requiring dry and controlled conditions but yields well-defined intermediates.

Catalytic hydrogenation with noble metal catalysts such as palladium on charcoal is effective for selective reduction steps.

Oxidation and dehydrogenation steps utilize classical reagents like chromium trioxide, sulfuric acid, chloranil, and selenium dioxide under inert atmospheres to minimize side reactions.

The final products and intermediates have applications as aldosterone antagonists and diuretics, highlighting the pharmaceutical relevance of these preparation methods.

科学研究应用

Chemical Properties and Structure

The compound has the following structure:

- Chemical Formula : CHN\O

- CAS Number : 77881-13-1

- Molecular Weight : 285.42 g/mol

This compound exhibits a steroidal framework, which is crucial for its biological activity. The presence of the hydroxyl group at the 17-alpha position and the nitrile group significantly influences its interaction with androgen receptors.

Antiandrogenic Activity

One of the primary applications of (17alpha)-17-hydroxy-3-oxoandrost-4-ene-17-carbonitrile is in the study of antiandrogenic effects . Research has demonstrated that this compound can inhibit androgen biosynthesis effectively. For instance, studies involving intact male rats showed that administration of this compound led to significant decreases in the weights of androgen-dependent organs such as the ventral prostate and seminal vesicles without affecting adrenal weights .

Therapeutic Potential in Hormonal Disorders

Due to its antiandrogenic properties, this compound is being explored for potential therapeutic applications in conditions characterized by excessive androgen activity, such as:

- Polycystic Ovary Syndrome (PCOS) : The antiandrogenic effects may help alleviate symptoms associated with hyperandrogenism.

- Prostate Cancer : Inhibition of androgen receptor signaling could provide a novel approach to treatment .

Research on Steroid Metabolism

The compound serves as a valuable tool in studies examining steroid metabolism and the hormonal regulation of various physiological processes. Its ability to modulate androgen levels makes it useful for investigating pathways involved in steroid hormone synthesis and action .

Table 1: Summary of Experimental Findings

Pharmacological Formulations

The formulation of this compound for therapeutic use involves various methods:

作用机制

The mechanism of action of (17alpha)-17-Hydroxy-3-oxoandrost-4-ene-17-carbonitrile involves its interaction with androgen receptors. By binding to these receptors, the compound can modulate the expression of genes involved in various physiological processes. This interaction can influence pathways related to hormone regulation, cell growth, and differentiation .

相似化合物的比较

Testosterone (17β-Hydroxyandrost-4-en-3-one)

- CAS : 58-22-0 | Formula : C₁₉H₂₈O₂ | MW : 288.43 g/mol .

- Key differences: Lacks the 17α-hydroxy and 17-cyano groups. The 17β-hydroxy group is critical for binding to androgen receptors. Biological role: Natural androgen hormone with potent anabolic activity.

- Research significance: Unlike (17α)-17-hydroxy-3-oxoandrost-4-ene-17-carbonitrile, testosterone’s 17β-OH group is essential for receptor activation, whereas the cyano group in the target compound may act as a metabolic inhibitor .

Epitestosterone (17α-Hydroxyandrost-4-en-3-one)

- CAS : 481-30-1 | Formula : C₁₉H₂₈O₂ | MW : 288.43 g/mol .

- Key differences: Shares the 17α-hydroxy group but lacks the cyano substituent. Biological role: Stereoisomer of testosterone with weak anti-androgenic activity.

- Structural comparison: The cyano group in (17α)-17-hydroxy-3-oxoandrost-4-ene-17-carbonitrile introduces steric and electronic effects that likely reduce receptor binding compared to epitestosterone .

3-Oxoandrost-4-ene-17β-carboxylic Acid Chloride

- CAS : 57072-90-9 | Formula : C₂₀H₂₅ClO₃ | MW : 348.86 g/mol .

- Key differences: Replaces the 17-cyano and 17α-hydroxy groups with a carboxylic acid chloride (-COCl). Reactivity: The acid chloride group is highly reactive, enabling conjugation with amines or alcohols, unlike the cyano group’s metabolic stability .

(17β)-17-(((Cyclohexylmethoxy)carbonyl)oxy)androst-4-en-3-one

- CAS : 2697-92-9 | Formula : C₂₈H₃₈O₅ | MW : 454.60 g/mol .

- Key differences: Contains a bulky cyclohexylmethoxy-carbonyl group at C17 instead of cyano/hydroxy. Applications: Designed for prodrug strategies, where the ester group enhances lipophilicity for improved absorption .

Structural and Functional Group Analysis

Table 1: Comparative Data for Androst-4-ene Derivatives

| Compound Name | CAS | Formula | MW (g/mol) | Key Substituents |

|---|---|---|---|---|

| (17α)-17-Hydroxy-3-oxoandrost-4-ene-17-carbonitrile | 77881-13-1 | C₂₀H₂₇NO₂ | 313.43 | 3-oxo, 17α-OH, 17-CN |

| Testosterone | 58-22-0 | C₁₉H₂₈O₂ | 288.43 | 3-oxo, 17β-OH |

| Epitestosterone | 481-30-1 | C₁₉H₂₈O₂ | 288.43 | 3-oxo, 17α-OH |

| 3-Oxoandrost-4-ene-17β-carboxylic acid chloride | 57072-90-9 | C₂₀H₂₅ClO₃ | 348.86 | 3-oxo, 17β-COCl |

| (17β)-17-(((Cyclohexylmethoxy)carbonyl)oxy)androst-4-en-3-one | 2697-92-9 | C₂₈H₃₈O₅ | 454.60 | 3-oxo, 17β-O(CO)OCH₂C₆H₁₁ |

Research Findings and Implications

Impact of the Cyano Group

- The 17-cyano group in (17α)-17-hydroxy-3-oxoandrost-4-ene-17-carbonitrile introduces electron-withdrawing effects, altering charge distribution across the steroid nucleus. This may reduce binding to steroid receptors compared to testosterone or epitestosterone .

- Metabolic stability: The cyano group resists enzymatic oxidation, making the compound a candidate for studying steroid-modifying enzymes like 17α-hydroxylase .

Conformational Studies

- X-ray crystallography of related cyano-substituted steroids (e.g., 5α-cyanoandrostane derivatives) shows that the cyano group induces A-ring puckering, which could influence binding pocket compatibility .

- In (17α)-17-hydroxy-3-oxoandrost-4-ene-17-carbonitrile, the 17-cyano group likely stabilizes a D-ring chair conformation, contrasting with the envelope conformation seen in testosterone derivatives .

Comparative Reactivity

- The cyano group’s electronegativity (χ = 3.04) exceeds that of hydroxyl (-OH, χ = 2.87) or carbonyl (-CO, χ = 2.55), leading to distinct polar interactions in chemical reactions or protein binding .

生物活性

(17alpha)-17-Hydroxy-3-oxoandrost-4-ene-17-carbonitrile is a synthetic steroidal compound with significant biological activity, particularly in the fields of endocrinology and pharmacology. This compound is structurally related to androgens and has been studied for its potential therapeutic applications, including hormone regulation and treatment of certain cancers.

Chemical Structure and Properties

The compound features:

- Hydroxyl group at the 17th position

- Keto group at the 3rd position

- Nitrile group at the 17th position

Its molecular formula is with a molecular weight of approximately 313.43 g/mol. The presence of these functional groups contributes to its unique reactivity and biological activity.

This compound primarily exerts its effects through interaction with androgen receptors. This binding modulates gene expression involved in various physiological processes, influencing pathways related to:

- Hormone regulation

- Cell growth

- Differentiation

This mechanism underlies its potential applications in treating hormonal imbalances and certain cancers.

Antiandrogenic Effects

Research indicates that this compound exhibits antiandrogenic properties. In studies involving male rats, administration of the compound resulted in significant decreases in weights of androgen-dependent organs, such as the prostate and seminal vesicles, without adverse effects on adrenal weights .

Hormonal Regulation

The compound has been shown to inhibit androgen biosynthesis effectively. In biochemical tests, it demonstrated a capacity to reduce levels of gonadal hormones when administered to intact or hypophysectomized rats treated with human chorionic gonadotropin .

Table 1: Summary of Biological Activities

Case Study: Rat Model

In a notable study, male rats were given injections of this compound at a dosage of 100 mg/kg for 29 days. Results showed:

- Significant reduction in prostate and seminal vesicle weights.

- No change in adrenal weights, indicating selective action on androgen-dependent tissues .

Applications in Medicine

The potential therapeutic applications of this compound include:

- Treatment of Hormonal Imbalances : Its antiandrogenic properties may help manage conditions like hyperandrogenism.

- Cancer Therapy : The ability to modulate hormone levels suggests possible roles in treating hormone-sensitive cancers.

- Research Tool : As an intermediate in synthesizing other steroidal compounds, it serves as a valuable tool in drug development .

常见问题

Q. What computational methods predict the solvation effects on its pharmacokinetic profile?

- Methodological Answer : Molecular dynamics simulations using explicit solvent models (e.g., TIP3P water) reveal a logP of 2.8, correlating with moderate blood-brain barrier permeability. Free energy perturbation (FEP) calculations optimize substituents for improved solubility .

Notes on Data Contradictions

- Molecular Weight Discrepancy : and report slight differences (313.43 vs. 313.40 g/mol). This is resolved via exact mass measurement (see FAQ 6).

- Storage Guidelines : specifies refrigeration, while mentions "room temperature." Long-term stability studies indicate degradation at >25°C (t < 6 months), validating refrigeration as best practice .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。